2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
CAS No.: 136030-50-7
Cat. No.: VC21264191
Molecular Formula: C7H12F3NO2
Molecular Weight: 199.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136030-50-7 |
---|---|
Molecular Formula | C7H12F3NO2 |
Molecular Weight | 199.17 g/mol |
IUPAC Name | 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Standard InChI | InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Standard InChI Key | LYDLDBAPMHIAHL-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)O)(C(F)(F)F)N |
Canonical SMILES | CC(C)CC(C(=O)O)(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid is also known by its synonym DL-2-(trifluoromethyl)leucine, indicating its structural relationship to the standard amino acid leucine, but with a trifluoromethyl substitution. The compound has precise chemical identifiers that allow for its unambiguous identification in scientific literature and databases.
Parameter | Value |
---|---|
CAS Number | 136030-50-7 |
Molecular Formula | C7H12F3NO2 |
Molecular Weight | 199.17 g/mol |
PubChem CID | 2777529 |
IUPAC Name | 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Structural Characteristics
The compound features a quaternary carbon center at C-2, substituted with an amino group, a carboxylic acid group, and a trifluoromethyl group. This arrangement creates a structurally unique amino acid with distinct chemical and physical properties compared to its non-fluorinated counterparts.
Structural Identifier | Value |
---|---|
Standard InChI | InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Standard InChIKey | LYDLDBAPMHIAHL-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)O)(C(F)(F)F)N |
Canonical SMILES | CC(C)CC(C(=O)O)(C(F)(F)F)N |
The presence of the trifluoromethyl group (CF3) significantly alters the electronic properties of the molecule compared to natural amino acids, contributing to its special chemical behavior and applications .
Synthetic Methods
Synthetic Challenges
Creating the quaternary carbon center with the correct stereochemistry presents a significant synthetic challenge. The incorporation of the trifluoromethyl group requires specialized reagents and conditions due to the unique electronic and steric properties of this functional group. The synthesis must also maintain the integrity of the amino acid functionality while introducing the fluorinated substituent.
Applications in Biochemical Research
Peptide Synthesis and Enhancement
One of the primary applications of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid is in the synthesis of modified peptides with enhanced properties. The incorporation of this fluorinated amino acid derivative into peptide chains offers several advantages:
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Increased lipophilicity, improving membrane permeability of the resulting peptides
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Enhanced stability against enzymatic degradation
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Modified conformational preferences, potentially affecting bioactivity
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Altered hydrogen bonding capabilities due to the electron-withdrawing trifluoromethyl group
Research Findings
Research on 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid has demonstrated its value in creating peptides with improved pharmacological properties. Studies have shown that peptides synthesized using this compound exhibit superior properties compared to those made with traditional amino acids. The fluorinated residue can induce specific conformational changes that may be beneficial for targeted biological interactions.
Comparative Analysis with Natural Amino Acids
Structural Comparison with Leucine
Property | Natural Leucine | 2-(Trifluoromethyl)leucine |
---|---|---|
Alpha Carbon | Tertiary (chiral) | Quaternary (non-chiral) |
Hydrophobicity | Hydrophobic | More hydrophobic |
Acid Strength | Lower | Higher (due to electron-withdrawing CF3) |
Conformational Flexibility | Higher | Lower (due to bulky CF3 group) |
Biochemical Impact of Trifluoromethylation
The trifluoromethyl group significantly alters the electronic environment of the molecule through its strong electron-withdrawing effect. This impacts several properties relevant to biochemical applications:
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Increased acidity of the carboxylic acid group
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Modified pKa of the amino group
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Altered hydrogen bonding capabilities
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Enhanced metabolic stability
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Changed interaction profile with biological targets
These modifications can be strategically exploited in the design of peptides and other biochemical tools with specific properties.
Future Research Directions
Expanding Synthetic Methodologies
Future research may also focus on developing more efficient and stereoselective methods for synthesizing 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid and related compounds. Advances in fluorination chemistry and asymmetric synthesis could potentially make these valuable building blocks more accessible to researchers.
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